![molecular formula C9H14N4 B1479402 6-(azetidin-1-yl)-N,2-dimethylpyrimidin-4-amine CAS No. 1865092-71-2](/img/structure/B1479402.png)
6-(azetidin-1-yl)-N,2-dimethylpyrimidin-4-amine
Overview
Description
Azetidines are four-membered heterocyclic compounds containing a nitrogen atom . They are used in a wide variety of natural and synthetic products exhibiting a variety of biological activities .
Synthesis Analysis
Azetidines can be synthesized through various methods. For instance, a sequence of novel azetidine derivatives was synthesized by multistep synthesis . The starting compound was obtained from azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised azetidines .Molecular Structure Analysis
The electronic structures of azetidine radical cation and the neutral azetidin-1-yl radical have been investigated. The radical cation was assigned a structure with a planar ring according to theoretical and experimental results .Chemical Reactions Analysis
Azetidines can undergo various chemical reactions. For example, azetidine sodium sulfinates were coupled to the position 2 of indoles in a microwave-assisted synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of azetidines can vary. For instance, 6-(azetidin-1-yl)-9H-purine has a molecular weight of 175.19 and is a powder at room temperature .Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary targets of 6-(azetidin-1-yl)-N,2-dimethylpyrimidin-4-amine are currently under investigation .
Mode of Action
The compound likely interacts with its targets through a series of complex biochemical reactions, leading to changes in cellular processes .
Pharmacokinetics
The pharmacokinetic properties of 6-(azetidin-1-yl)-N,2-dimethylpyrimidin-4-amine, including its absorption, distribution, metabolism, and excretion (ADME), are currently under investigation . These properties will significantly impact the compound’s bioavailability and therapeutic potential .
Result of Action
The compound likely induces changes at the molecular and cellular levels, but specific effects depend on the compound’s targets and mode of action .
Action Environment
The action, efficacy, and stability of 6-(azetidin-1-yl)-N,2-dimethylpyrimidin-4-amine can be influenced by various environmental factors . These may include the physiological environment within the body, such as pH and temperature, as well as external factors like storage conditions .
properties
IUPAC Name |
6-(azetidin-1-yl)-N,2-dimethylpyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4/c1-7-11-8(10-2)6-9(12-7)13-4-3-5-13/h6H,3-5H2,1-2H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUHUVQBHFBFNMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC2)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(azetidin-1-yl)-N,2-dimethylpyrimidin-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.